molecular formula C12H15BrO2 B2594992 2-(3-Bromophenyl)-4-methylpentanoic acid CAS No. 362530-16-3

2-(3-Bromophenyl)-4-methylpentanoic acid

Cat. No.: B2594992
CAS No.: 362530-16-3
M. Wt: 271.154
InChI Key: RTNLSQASZHIGDN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-methylpentanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain with a methyl group at the fourth position

Mechanism of Action

Target of Action

It’s known that boronic acids and their esters, which this compound may be related to, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids and their esters, which this compound may be related to, are involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that boronic acids and their esters, which this compound may be related to, can catalyze the formation of amide bonds from amines and carboxylic acids .

Action Environment

It’s known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This suggests that the aqueous environment could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-methylpentanoic acid typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the pentanoic acid moiety. One common method involves the bromination of 3-phenylpentanoic acid using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield a hydroxy derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

2-(3-Bromophenyl)-4-methylpentanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylacetic acid
  • 3-Bromophenylpropionic acid
  • 4-Bromophenylacetic acid

Uniqueness

2-(3-Bromophenyl)-4-methylpentanoic acid is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the pentanoic acid chain also provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-bromophenyl)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)6-11(12(14)15)9-4-3-5-10(13)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNLSQASZHIGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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